4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
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Overview
Description
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a fluorobenzyl group, and a pyrrolidinone ring. Compounds with such structures are often studied for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the fluorobenzyl group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzimidazole.
Formation of the pyrrolidinone ring: This could be done through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification steps are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, compounds with similar structures are often investigated for their potential therapeutic effects. They may exhibit activity against certain diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one would depend on its specific biological target. Generally, compounds with benzimidazole cores can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The fluorobenzyl group might enhance the compound’s binding affinity to its target, while the pyrrolidinone ring could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
- 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
Uniqueness
The presence of the fluorobenzyl group in 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c1-17-8-2-6-12-22(17)28-16-19(14-24(28)30)25-27-21-11-5-7-13-23(21)29(25)15-18-9-3-4-10-20(18)26/h2-13,19H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVIKXAWIKDHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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